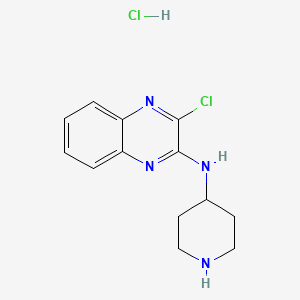

(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl-amine hydrochloride

Description

(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl-amine hydrochloride is a heterocyclic compound featuring a quinoxaline core substituted with a chlorine atom at position 3 and a piperidin-4-yl-amine group at position 2. Quinoxaline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties . This compound is likely utilized as a pharmaceutical intermediate or investigational agent in drug discovery .

Properties

IUPAC Name |

3-chloro-N-piperidin-4-ylquinoxalin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4.ClH/c14-12-13(16-9-5-7-15-8-6-9)18-11-4-2-1-3-10(11)17-12;/h1-4,9,15H,5-8H2,(H,16,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHSBJQVLFTSLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=NC3=CC=CC=C3N=C2Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl-amine hydrochloride has various applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in biological studies to understand the interaction of quinoxaline derivatives with biological targets.

Industry: It can be used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which (3-Chloro-quinoxalin-2-yl)-piperidin-4-yl-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Chlorine vs. Other Halogens: The 3-chloro substituent on quinoxaline offers a balance between electronegativity and stability, unlike fluoro (smaller size) or nitro (higher reactivity) groups .

- Piperidine Modifications : Unmodified piperidine in the target compound may favor better pharmacokinetics compared to methylated or benzyl-substituted analogs, which trade solubility for lipophilicity .

- Core Structure Impact: Quinoxaline’s nitrogen arrangement may confer distinct target selectivity over quinazoline derivatives, particularly in kinase inhibition .

Biological Activity

(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl-amine hydrochloride is a synthetic compound notable for its diverse biological activities, particularly in the realms of medicinal chemistry and pharmacology. Its unique structure, featuring a quinoxaline moiety linked to a piperidine ring, positions it as a promising candidate for therapeutic applications, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound has the molecular formula C₁₃H₁₆Cl₂N₄ and a molecular weight of 299.20 g/mol. The presence of a chlorine atom at the 3-position of the quinoxaline structure enhances its chemical reactivity and biological activity. The hydrochloride form improves solubility in aqueous solutions, making it suitable for various biological and chemical applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆Cl₂N₄ |

| Molecular Weight | 299.20 g/mol |

| Solubility | High (in aqueous solutions) |

| Structural Features | Quinoxaline + Piperidine |

The biological activity of (3-Chloro-quinoxalin-2-yl)-piperidin-4-yl-amine hydrochloride is attributed to its interaction with specific molecular targets within biological systems. It may inhibit cellular processes critical for microbial growth or cancer cell proliferation by modulating enzyme activity or receptor interactions. Notably, the quinoxaline ring can intercalate with DNA, disrupting its function and leading to cell death, while also potentially inhibiting key enzymes involved in various cellular processes.

Biological Activities

Research indicates that (3-Chloro-quinoxalin-2-yl)-piperidin-4-yl-amine hydrochloride exhibits several significant biological activities:

- Anticancer Activity

- Antimicrobial Activity

- Phosphodiesterase Inhibition

Case Studies and Research Findings

Several studies have explored the biological activity of quinoxaline derivatives, including (3-Chloro-quinoxalin-2-yl)-piperidin-4-yl-amine hydrochloride:

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of this compound against several cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis and cell cycle arrest being elucidated.

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of (3-Chloro-quinoxalin-2-y)-piperidin derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited potent inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Study 3: Phosphodiesterase Inhibition

Research into the inhibition of phosphodiesterase enzymes revealed that quinoxaline derivatives could elevate cyclic nucleotide levels, promoting tissue repair mechanisms in models of ulcerative colitis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 3-position of the quinoxaline ring undergoes nucleophilic substitution under specific conditions. This reactivity is attributed to the electron-deficient nature of the quinoxaline system, which stabilizes transition states during substitution.

Key Examples:

-

Amination: Reaction with piperazine in DMF at elevated temperatures yields 7-amino-substituted derivatives (21% yield) by replacing the chlorine atom .

-

Cross-Coupling: Suzuki–Miyaura coupling with arylboronic acids using PdCl₂(dppf)·CH₂Cl₂ as a catalyst in THF–H₂O produces 4-aryl derivatives .

Table 1: Nucleophilic Substitution Parameters

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperazine | DMF, heating | 7-Amino-quinoxaline derivative | 21% | |

| Phenylboronic acid | PdCl₂(dppf)·CH₂Cl₂, THF–H₂O, Cs₂CO₃ | 4-Phenylpyrrolo[1,2-a]quinoxaline | ~75% |

Acid-Base Reactions

The piperidine-4-amine group participates in acid-base chemistry. The hydrochloride salt form enhances aqueous solubility, while deprotonation under basic conditions generates the free amine, which is reactive in further transformations.

Key Observations:

-

Deprotonation: Treatment with aqueous NaOH liberates the free amine, enabling subsequent alkylation or acylation.

-

Salt Formation: Reacts with strong acids (e.g., HCl, TFA) to regenerate stable hydrochloride or trifluoroacetate salts .

Catalytic Coupling Reactions

The compound serves as a substrate in transition-metal-catalyzed reactions, leveraging both the chlorine atom and the amine group.

Buchwald–Hartwig Amination

The 1-bromo-4-phenylpyrrolo[1,2-a]quinoxaline derivative (a structural analogue) undergoes Pd-catalyzed amination with primary or secondary amines to form C–N bonds . While direct data for this compound is limited, analogous reactions suggest compatibility.

Urea/Thiourea Formation

The amine reacts with carbonyl diimidazole or thiophosgene to form urea or thiourea derivatives. For example:

Table 2: Coupling Reaction Examples

Functionalization of the Piperidine Moiety

The piperidine-4-amine group undergoes modifications to introduce diverse functional groups:

Reductive Amination

Reacting with aldehydes or ketones in the presence of NaBH₃CN yields N-alkylated derivatives. This method is critical for synthesizing analogues with enhanced pharmacokinetic properties.

Acylation

Treatment with acyl chlorides or anhydrides forms amides, as demonstrated in the synthesis of urea derivatives for enzyme inhibition studies .

Comparative Reactivity Insights

Quinoxaline vs. Piperidine Reactivity:

-

The quinoxaline chlorine is more reactive toward nucleophiles than the piperidine amine due to resonance stabilization of the leaving group.

-

The piperidine amine’s nucleophilicity is modulated by its protonation state; the free amine (deprotonated form) participates in coupling reactions .

Mechanistic Considerations

-

Nucleophilic Aromatic Substitution: The chlorine atom’s displacement proceeds via a Meisenheimer complex, stabilized by the electron-withdrawing quinoxaline ring .

-

Catalytic Cycles: Pd-based catalysts facilitate oxidative addition and transmetallation steps in cross-coupling reactions, as seen in Suzuki and Buchwald–Hartwig protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.